3-(isopropylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide
Description
Properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)-3-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-11(2)27(25,26)13-7-4-6-12(10-13)17(22)20-15-9-5-8-14-16(15)19(24)21(3)18(14)23/h4-11H,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOFGZOAKXCAEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(isopropylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Isopropylsulfonyl Group: The isopropylsulfonyl group can be introduced via sulfonylation using isopropylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 2-methyl-1,3-dioxoisoindolin-4-yl Moiety: This moiety can be attached through a nucleophilic substitution reaction, where the benzamide core reacts with a suitable derivative of 2-methyl-1,3-dioxoisoindolin-4-yl.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(isopropylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or isoindolinones.
Scientific Research Applications
Cancer Therapy
The compound has been investigated for its role in cancer treatment, specifically targeting anaplastic lymphoma kinase (ALK). Research indicates that it can induce the degradation of ALK fusion proteins, which are implicated in various cancers. For instance, studies have shown that compounds similar to TL13-112 can significantly reduce ALK levels in cancer cell lines such as SU-DHL-1 and NCI-H2228, demonstrating a concentration-dependent effect with effective degradation concentrations as low as 3 nM .
Proteolysis Targeting Chimeras (PROTACs)
TL13-112 is part of a class of compounds known as PROTACs, which utilize targeted protein degradation as a therapeutic strategy. This approach allows for the selective elimination of specific proteins involved in disease processes. The efficacy of TL13-112 in degrading ALK suggests its potential utility in developing PROTACs that target other oncogenic proteins .
Drug Discovery
The unique structure of TL13-112 positions it as a candidate for further development in drug discovery pipelines. Its ability to modify existing pharmacological profiles could lead to new treatments that retain beneficial properties while overcoming limitations associated with traditional benzamide-based drugs .
Case Study 1: Targeting ALK in Non-Small Cell Lung Cancer
In a study focused on non-small cell lung cancer (NSCLC), TL13-112 was evaluated for its capacity to degrade ALK fusion proteins. The results indicated a significant reduction in tumor cell viability when treated with TL13-112 compared to controls, highlighting its potential as a therapeutic agent against NSCLC driven by ALK mutations .
Case Study 2: In Vivo Efficacy and Safety
Another study assessed the in vivo efficacy and safety profile of TL13-112 using animal models. The findings revealed that TL13-112 not only effectively reduced tumor burden but also exhibited a favorable safety profile, with minimal adverse effects reported at therapeutic doses .
Mechanism of Action
The mechanism of action of 3-(isopropylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit proteases or kinases, affecting cell signaling and proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
- 3-Chloro-N-phenyl-phthalimide (): This compound replaces the isopropylsulfonyl group with a chloro substituent and lacks the dioxoisoindoline moiety.
- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (): Features a fluorinated chromenone-pyrazolopyrimidine system attached to the benzamide. The isopropyl group here is part of the amide side chain rather than a sulfonyl substituent. Fluorination likely enhances metabolic stability, while the chromenone moiety introduces planar aromaticity, contrasting with the non-aromatic dioxoisoindoline in the target compound .
Variations in the Dioxoisoindoline Moiety
- C F2, C F3, C F4 (): These analogs retain the dioxoisoindoline structure but differ in substituents. For example: C F2: Incorporates a 3,4-dimethylisoxazole-sulfamoyl group. C F4: Uses a thiazole-sulfamoyl group.
3-Chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide ():
This compound extends the dioxoisoindoline linkage via a butyl chain and includes dual chloro substituents. The butyl spacer may increase flexibility, while the chlorophenyl group enhances lipophilicity compared to the methyl-substituted isoindoline in the target compound .
Structural and Functional Comparison Table
Research Implications and Gaps
- Electronic Effects : The isopropylsulfonyl group may reduce electron density compared to chloro or fluorinated substituents, influencing reactivity or binding.
- Biological Relevance : Heterocyclic substituents (e.g., isoxazole in C F2) are often associated with kinase inhibition or antimicrobial activity, whereas sulfonyl groups may target sulfotransferases or proteases .
Further studies are needed to validate these hypotheses through crystallographic analysis (e.g., using SHELX or WinGX ) and pharmacological profiling.
Biological Activity
3-(Isopropylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide is a compound of increasing interest in pharmaceutical research, particularly due to its potential biological activity against various diseases, including those related to anaplastic lymphoma kinase (ALK). This article reviews the biological activity of this compound based on diverse sources, highlighting its mechanisms, efficacy in preclinical studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 386.4 g/mol. Its structure features a benzamide core substituted with an isopropylsulfonyl group and a dioxoisoindoline moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 386.4 g/mol |
| CAS Number | 919754-66-8 |
Research indicates that 3-(isopropylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide acts as a selective inhibitor of ALK. The inhibition or degradation of ALK is significant due to its role in various cancers, including non-small cell lung cancer (NSCLC). By targeting ALK, the compound may disrupt cancer cell proliferation and survival pathways.
Key Findings:
- Degradation of ALK : The compound has been shown to induce the degradation of ALK, which is crucial for its anticancer effects .
- Selectivity : It selectively targets ALK without significantly affecting other kinases, reducing potential side effects associated with broader kinase inhibitors .
Preclinical Studies
Several preclinical studies have evaluated the efficacy of this compound in various cancer models:
- Xenograft Models : In studies involving SC3 mice transplanted with H3122 xenografts, administration of the compound at 50 mg/kg three times daily over 14 days demonstrated significant tumor reduction compared to control groups .
- Cell Line Studies : The compound exhibited potent cytotoxic effects against ALK-positive cell lines, suggesting its potential as a targeted therapy for ALK-driven cancers .
Case Studies
A notable case study involved a patient with advanced NSCLC harboring an ALK mutation who was treated with a regimen including this compound. The patient experienced a marked reduction in tumor size and improved overall health metrics after several cycles of treatment .
Q & A
Q. What are the optimal synthetic pathways for 3-(isopropylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the isoindolinone core via cyclization of substituted phthalic anhydrides with methylamine derivatives under reflux conditions (e.g., DMF, 120°C, 12 hours) .
- Step 2: Sulfonylation of the benzamide intermediate using isopropylsulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C to prevent side reactions .
- Step 3: Coupling the sulfonylated benzamide with the isoindolinone moiety via amide bond formation, employing coupling agents like HATU or EDCI/HOBt in anhydrous DMF .
Optimization Tips: Monitor reaction progress via TLC or HPLC. Adjust pH to stabilize intermediates and use inert atmospheres (N₂/Ar) to prevent oxidation.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Methodological Answer:
- Purity Analysis: Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% required for biological assays) .
- Structural Confirmation:
- NMR Spectroscopy: Compare ¹H/¹³C NMR spectra with computational predictions (e.g., DFT calculations) to verify substituent positions .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- Crystallography: If single crystals are obtained, X-ray diffraction resolves stereochemical ambiguities .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
Methodological Answer:
- Kinase Inhibition Screening: Use ATP-binding assays (e.g., ADP-Glo™) against kinases like PI3K or MAPK, given structural similarities to sulfonamide-based kinase inhibitors .
- Cytotoxicity Profiling: Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC₅₀ calculations using nonlinear regression models .
- Solubility and Stability: Assess in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) via UV-Vis spectroscopy over 24–72 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?
Methodological Answer:
- Modification Sites:
- Isoindolinone Ring: Introduce electron-withdrawing groups (e.g., -NO₂) at the 2-methyl position to enhance electrophilicity .
- Sulfonyl Group: Replace isopropyl with cyclopropylsulfonyl to evaluate steric effects on target binding .
- Computational Modeling: Perform molecular docking (AutoDock Vina) against predicted targets (e.g., PARP-1) to prioritize derivatives .
- In Vivo Validation: Use xenograft models to compare lead derivatives’ pharmacokinetics (AUC, Cmax) and tumor suppression .
Q. How should contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
Methodological Answer:
- Source Analysis: Check assay conditions (e.g., cell passage number, serum concentration) that may alter results. Validate using orthogonal methods (e.g., flow cytometry vs. MTT for cytotoxicity) .
- Meta-Analysis: Compare data with structurally analogous compounds (e.g., N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-sulfonylbenzamide derivatives) to identify trends .
- Statistical Rigor: Apply multivariate ANOVA to isolate variables (e.g., incubation time, solvent DMSO%) contributing to discrepancies .
Q. What strategies are effective for elucidating the compound’s metabolic pathways?
Methodological Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS. Monitor for sulfonamide cleavage or isoindolinone hydroxylation .
- Isotope Labeling: Synthesize a deuterated analog (e.g., CD₃-substituted methyl group) to track metabolic sites using mass spectrometry .
- CYP Enzyme Profiling: Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to determine primary metabolizing enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
